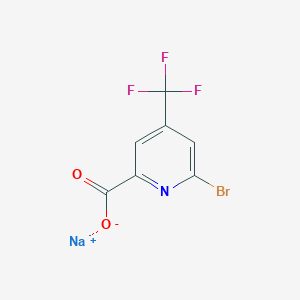

Sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate

Description

Sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate is a halogenated pyridine derivative featuring a bromo substituent at the 6-position, a trifluoromethyl group at the 4-position, and a carboxylate moiety at the 2-position. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing properties of the trifluoromethyl group and the reactivity of the bromine atom, which can facilitate further functionalization. The sodium salt form enhances solubility in polar solvents, making it advantageous for synthetic applications. While direct structural or synthetic data for this compound are absent in the provided evidence, analogous pyridine derivatives have been characterized using crystallographic tools like SHELX programs .

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2.Na/c8-5-2-3(7(9,10)11)1-4(12-5)6(13)14;/h1-2H,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSERGHMMDYKJKI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)[O-])Br)C(F)(F)F.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF3NNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909305-16-3 | |

| Record name | sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate typically involves the bromination of 4-(trifluoromethyl)pyridine-2-carboxylic acid followed by neutralization with sodium hydroxide. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound involve large-scale bromination and neutralization processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and concentration of reagents .

Chemical Reactions Analysis

Types of Reactions

Sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: The carboxylate group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

Substitution Reactions: Products include 6-amino-4-(trifluoromethyl)pyridine-2-carboxylate, 6-thio-4-(trifluoromethyl)pyridine-2-carboxylate, and 6-alkoxy-4-(trifluoromethyl)pyridine-2-carboxylate.

Oxidation Reactions: Major products are pyridine N-oxides.

Reduction Reactions: Products include alcohol derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis :

- Sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo substitution reactions allows for the introduction of various functional groups into complex organic molecules.

- Biochemical Studies :

- Pharmaceutical Development :

- Industrial Applications :

Comparison of Similar Compounds

| Compound Name | Structure | Key Differences |

|---|---|---|

| This compound | Structure | Contains both bromine and trifluoromethyl groups |

| 2-Bromo-4-(trifluoromethyl)pyridine | Structure | Lacks carboxylate group |

| 6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid | Structure | Acid form instead of sodium salt |

| 4-(Trifluoromethyl)pyridine-2-carboxylate | Structure | Lacks bromine atom |

Case Studies

- Antimicrobial Activity :

-

Enzyme Interaction Studies :

- Research highlighted in Biochemistry focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the compound could act as an inhibitor, providing insights into its mechanism of action and potential therapeutic applications.

- Drug Development Initiatives :

Mechanism of Action

The mechanism of action of sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance the compound’s binding affinity and specificity towards these targets. The carboxylate group facilitates interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate with three related compounds from the provided evidence (Table 1). Key differences in substituents, molecular weight, and functional groups are highlighted.

Table 1: Structural and Molecular Comparison

| Compound Name (Purity 95%) | Molecular Formula | Molecular Weight (g/mol) | CAS Registry No. |

|---|---|---|---|

| This compound* | C₇H₄BrF₃NNaO₂ | 294.0 (calculated) | Not provided |

| 6-Amino-1-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one | C₇H₁₁N₃O₂S | 201.25 | 436094-96-1 |

| 3-[3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxypropanimidamide | C₁₀H₁₃F₃N₄O | 262.24 | 1006322-86-6 |

| Ethyl 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylate | C₁₂H₁₂F₂N₂O₂S | 286.29 | 1006334-31-1 |

*Calculated molecular weight assumes sodium replaces the carboxylate proton.

Substituent Effects

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the target compound enhances electrophilic reactivity and metabolic stability compared to the cyclopropyl (C₁₀H₁₃F₃N₄O) or methoxyethyl (C₇H₁₁N₃O₂S) groups in analogs .

- Halogen vs. Non-Halogen Substituents: The bromine atom in the target compound offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the difluoromethyl (-CF₂H) group in the thienopyridine derivative (C₁₂H₁₂F₂N₂O₂S) .

Molecular Weight and Solubility

- The sodium salt form of the target compound (294.0 g/mol) has a higher molecular weight than the ethyl ester analog (286.29 g/mol, C₁₂H₁₂F₂N₂O₂S). The ionic nature of the carboxylate group improves aqueous solubility compared to neutral esters or amides .

Functional Group Diversity

- Carboxylate vs.

- Heterocyclic Core: The pyridine core in the target compound differs from the thienopyridine (C₁₂H₁₂F₂N₂O₂S) and pyrimidinone (C₇H₁₁N₃O₂S) cores in analogs, altering π-π stacking and hydrogen-bonding capabilities .

Biological Activity

Sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine atom : Enhances reactivity and binding affinity.

- Trifluoromethyl group : Increases lipophilicity and influences biological interactions.

- Carboxylate group : Facilitates interactions with enzyme active sites.

The molecular formula is with a molecular weight of approximately 230.99 g/mol.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine and trifluoromethyl groups enhances the compound's binding affinity, while the carboxylate group plays a crucial role in enzymatic interactions, leading to either inhibition or activation of specific pathways.

Key Mechanisms

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can be leveraged in therapeutic contexts.

- Protein-Ligand Interactions : It serves as a valuable tool in biochemical assays for studying protein-ligand interactions, aiding in the identification of potential drug candidates.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound demonstrates antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Antichlamydial Activity : Research has shown that derivatives of this compound can selectively inhibit Chlamydia trachomatis, highlighting its potential as a lead compound for developing targeted therapies against this pathogen .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 2-Bromo-4-(trifluoromethyl)pyridine | Lacks carboxylate group | Limited activity | Less versatile than sodium salt |

| 6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid | Acid form | Moderate activity | More acidic properties may affect solubility |

| 4-(Trifluoromethyl)pyridine-2-carboxylate | Lacks bromine atom | Minimal activity | Reduced reactivity compared to sodium salt |

Case Studies and Research Findings

- Antibacterial Activity : A study highlighted the compound's effectiveness against MRSA, where it exhibited submicromolar inhibitory concentrations . This positions it as a potential candidate for further development in antibiotic therapies.

- Chlamydia Inhibition : Research indicated that modifications to the compound could enhance its selectivity for Chlamydia trachomatis, making it a promising scaffold for new antichlamydial drugs .

- Enzyme Interaction Studies : Investigations into the enzyme inhibition capabilities of this compound have demonstrated its potential in modulating enzymatic activities relevant to various diseases, particularly those involving inflammatory pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing Sodium 6-bromo-4-(trifluoromethyl)pyridine-2-carboxylate, and how can substitution reactions be optimized to minimize byproducts?

- Methodology : A common approach involves halogenation and carboxylation of pyridine derivatives. For example, bromopyruvate esters (e.g., ethyl bromopyruvate) can react with substituted pyridines under nucleophilic substitution conditions. Optimized parameters include using polar aprotic solvents (e.g., DMF) at 80–100°C and controlling stoichiometry to reduce side reactions like over-halogenation . Yields exceeding 85% are achievable with careful purification via recrystallization or column chromatography.

Q. How should researchers characterize this compound using NMR and ESIMS, considering isotopic patterns and splitting?

- Methodology :

- NMR : The bromine atom induces splitting in H NMR due to quadrupolar effects. For F NMR, the trifluoromethyl group appears as a singlet (~-60 ppm). Adjacent substituents (e.g., COO⁻) deshield protons, shifting signals downfield .

- ESIMS : Bromine’s Br/Br isotopic pattern (1:1 ratio) confirms molecular ion peaks. Sodium adducts ([M+Na]⁺) are common in positive-ion mode. Fragmentation pathways often involve loss of CO₂ or Br⁻ .

Q. What are the key challenges in crystallizing this compound, and how can SHELXL refine its structure?

- Methodology : Heavy atoms (Br, F) complicate X-ray diffraction due to strong electron density. SHELXL refines anisotropic displacement parameters for Br and uses TWIN commands for twinned crystals. Key steps:

- Data collection at low temperature (100 K) to reduce thermal motion.

- Integration of HKL-2000 or CrysAlisPro for data reduction.

- R-factor convergence below 5% validates refinement .

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in Pd-catalyzed cross-coupling reactions with this compound?

- Methodology : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, directing cross-coupling (e.g., Suzuki-Miyaura) to the bromine site. Computational DFT studies (e.g., Gaussian) show reduced electron density at the Br-bearing carbon, favoring oxidative addition with Pd(0) . Experimentally, using Pd(PPh₃)₄ and arylboronic acids in THF/water (3:1) at 80°C achieves >70% coupling efficiency.

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodology : Discrepancies arise from solvent polarity, catalyst loading, or purification methods. Meta-analysis of literature (e.g., comparing and ) suggests:

- Higher yields in DMF vs. DMSO due to better solubility.

- Pd catalysts with bulky ligands (e.g., XPhos) suppress β-hydride elimination in coupling reactions .

- Yield normalization via internal standards (e.g., 1,3,5-trimethoxybenzene) ensures reproducibility.

Q. How can computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodology : DFT calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces, identifying electron-deficient sites. The C-6 bromine is more susceptible to SNAr than C-4 due to adjacent COO⁻ and CF₃ groups. Solvent effects (e.g., ε of DMSO) are modeled using PCM, guiding experimental design for amination or alkoxylation .

Q. What impurities are common during synthesis, and how are they identified?

- Methodology :

- Byproducts : Debromination products (e.g., 4-(trifluoromethyl)pyridine-2-carboxylate) or ester hydrolysis intermediates.

- Detection : LC-MS with C18 columns (MeCN/H₂O gradient) separates impurities. HRMS identifies exact masses (e.g., [M-Br]⁺ at m/z 228.02) .

- Mitigation : Anhydrous conditions and inert atmospheres reduce hydrolysis.

Q. How does the sodium counterion affect solubility and crystallinity in non-polar solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.